[(4-Chlorobenzoyl)amino] 2-iodobenzoate
Description
The compound 4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-iodobenzoate (molecular formula: C₂₃H₁₇ClIN₃O₄; molecular weight: 561.760 g/mol) is a halogenated aromatic ester featuring a 4-chlorobenzoyl amino group and a 2-iodobenzoate moiety . Its IUPAC name reflects its complex structure, which includes a hydrazone linker and acetyl spacer. The compound is registered under ChemSpider ID 7873464 and MDL number MFCD00823841, with additional synonyms highlighting variations in substituent positioning .
Properties
IUPAC Name |
[(4-chlorobenzoyl)amino] 2-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClINO3/c15-10-7-5-9(6-8-10)13(18)17-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBNABDRBKDRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorobenzoyl)amino] 2-iodobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with 2-iodobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorobenzoyl)amino] 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in the presence of copper catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
[(4-Chlorobenzoyl)amino] 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(4-Chlorobenzoyl)amino] 2-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Bezafibrate (BM15075)
Structure: Bezafibrate (C₁₉H₂₀ClNO₄) shares the [(4-chlorobenzoyl)amino]ethylphenoxy group but replaces the 2-iodobenzoate with a 2-methylpropanoic acid chain . Key Differences:
- Functional Groups : Bezafibrate lacks iodine but includes a carboxylic acid group, enhancing solubility and metabolic stability compared to the iodinated benzoate ester.
- Biological Activity : Bezafibrate is a potent lipid-lowering agent, reducing triglycerides by 43% and cholesterol by 20–25% in clinical trials . The iodine substituent in the target compound may alter receptor binding or pharmacokinetics.
- Synthesis : Bezafibrate is synthesized via aromatic substitution, whereas the target compound likely requires Suzuki coupling or iodination steps (as seen in for related chlorobenzoyl derivatives).
Ethyl 4-Amino-2-Chloro-5-Iodobenzoate (CAS 1889291-07-9)
Structure: This compound (C₉H₉ClINO₂) features a 2-chloro-5-iodo substitution on the benzoate core, with an ethyl ester and amino group . Key Differences:
- Substituent Positioning: The amino group at the 4-position and ethyl ester contrast with the target compound’s hydrazone-linked 4-chlorobenzoyl group.
- Reactivity: The amino group may facilitate nucleophilic reactions, whereas the iodobenzoate in the target compound could participate in halogen-bonding interactions.
- Applications: Ethyl 4-amino-2-chloro-5-iodobenzoate is used in organic synthesis, but its biological activity remains uncharacterized .
2-Chloro-4-(2-Iodobenzenesulfonamido)-Benzoic Acid
Structure: This sulfonamide derivative (C₁₃H₈ClINO₄S) combines a 2-iodobenzenesulfonamido group with a chlorobenzoic acid moiety . Key Differences:
2-Amino-3-Benzoylthiophenes
Structure: These thiophene derivatives (e.g., from ) feature a benzoyl group but diverge via a thiophene ring and amino substituents . Key Differences:
- Pharmacology: 2-Amino-3-benzoylthiophenes act as allosteric enhancers of adenosine A₁ receptors, with bell-shaped concentration-response curves . The target compound’s iodine may confer distinct receptor interactions.
- Synthetic Pathways : Thiophene synthesis involves cyclization reactions, contrasting with the target compound’s reliance on esterification and hydrazone formation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s iodinated benzoate group may require specialized coupling agents (e.g., Pd catalysts, as in ’s Suzuki reactions) compared to Bezafibrate’s simpler esterification .
- Biological Potential: While Bezafibrate and 2-amino-3-benzoylthiophenes exhibit defined pharmacological roles, the iodine in the target compound could modulate bioavailability or toxicity, warranting further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
